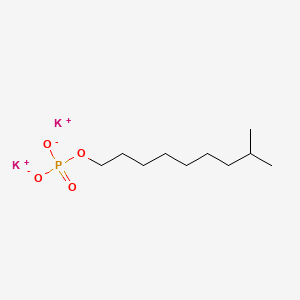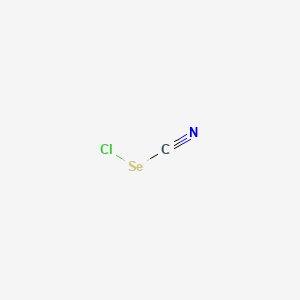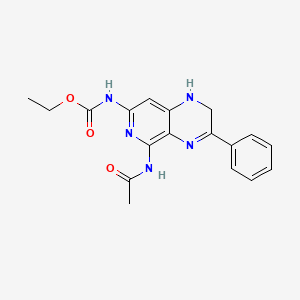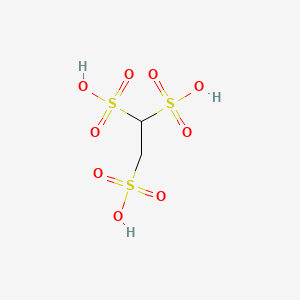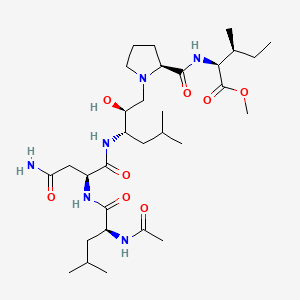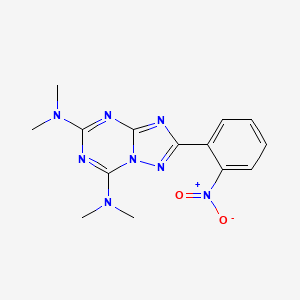
5,7-Bis(dimethylamino)-2-(2-(hydroxy(oxido)amino)phenyl)(1,2,4)triazolo(1,5-a)(1,3,5)triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Bis(dimethylamino)-2-(2-(hydroxy(oxido)amino)phenyl)(1,2,4)triazolo(1,5-a)(1,3,5)triazine is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of triazolo-triazines, which are known for their diverse chemical reactivity and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Bis(dimethylamino)-2-(2-(hydroxy(oxido)amino)phenyl)(1,2,4)triazolo(1,5-a)(1,3,5)triazine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a suitable phenylhydrazine derivative, followed by its reaction with a triazine precursor under acidic or basic conditions to form the triazolo-triazine core. The dimethylamino groups are then introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy(oxido)amino group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the triazine ring or the hydroxy(oxido)amino group, potentially leading to the formation of amine or hydroxyl derivatives.
Substitution: The dimethylamino groups can be substituted with other nucleophiles under appropriate conditions, leading to a variety of substituted triazolo-triazines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a wide range of substituted triazolo-triazines with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5,7-Bis(dimethylamino)-2-(2-(hydroxy(oxido)amino)phenyl)(1,2,4)triazolo(1,5-a)(1,3,5)triazine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is studied for its potential biological activities. It may exhibit
Eigenschaften
CAS-Nummer |
91892-55-6 |
|---|---|
Molekularformel |
C14H16N8O2 |
Molekulargewicht |
328.33 g/mol |
IUPAC-Name |
5-N,5-N,7-N,7-N-tetramethyl-2-(2-nitrophenyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine-5,7-diamine |
InChI |
InChI=1S/C14H16N8O2/c1-19(2)12-16-13-15-11(18-21(13)14(17-12)20(3)4)9-7-5-6-8-10(9)22(23)24/h5-8H,1-4H3 |
InChI-Schlüssel |
CGWSOSGCEDSGDS-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=NC2=NC(=NN2C(=N1)N(C)C)C3=CC=CC=C3[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






